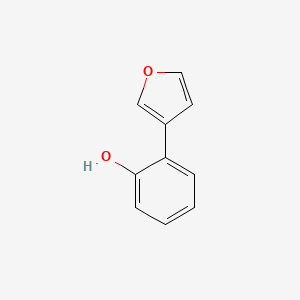
2-(3-Furanyl)phenol
Cat. No. B8411976
M. Wt: 160.17 g/mol
InChI Key: LILAGBKMHJGVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04265903
Procedure details


The benzylether prepared by the procedure outlined in sub paragraph A above was converted to the hydrophenyl furane and follows: 10.2 grams 3-(2-benzyloxyphenyl)-furane was placed in 50 ml. of a 1:1 solution of methanol/acetic ester, and was hydrogenated with hydrogen in the presence of 1.5 gram 10% palladium carbon, at room temperature and slight pressure. After absorption of one equivalent of hydrogen, the catalyst was filtered off and the solvent carefully drawn off at 20° C. An intensely colored, unstable substance remained, which was identified by its NMR spectrum as the desired phenol.


Name
3-(2-benzyloxyphenyl)-furane
Quantity
10.2 g
Type
reactant
Reaction Step Three

[Compound]
Name
methanol acetic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C(OCC1C=CC=CC=1)C1C=CC=CC=1.O1C=CC=C1.C([O:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[C:35]1[CH:39]=[CH:38][O:37][CH:36]=1)C1C=CC=CC=1.[H][H]>[C].[Pd]>[OH:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[C:35]1[CH:39]=[CH:38][O:37][CH:36]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
Step Three
|
Name
|
3-(2-benzyloxyphenyl)-furane
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=COC=C1
|
Step Four
[Compound]
|
Name
|
methanol acetic ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully drawn off at 20° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=CC=C1)C1=COC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
